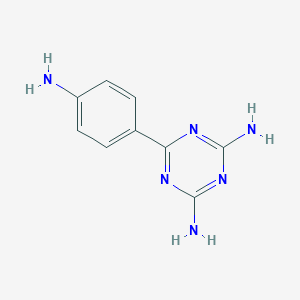

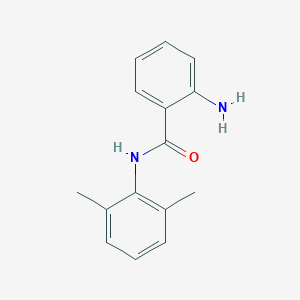

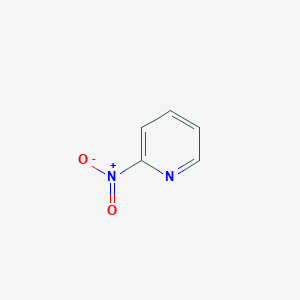

2-amino-N-(2,6-dimethylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-N-(2,6-dimethylphenyl)benzamide, also known as ameltolide, is a compound with notable anticonvulsant properties. It has been a subject of study in pharmacology and chemistry due to its interesting molecular structure and potential applications.

Synthesis Analysis

Ameltolide derivatives were synthesized and evaluated for their anticonvulsant activities. For instance, Lambert et al. (1995) synthesized two new ameltolide analogues: 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, noting their superior efficacy compared to phenytoin in seizure tests (Lambert et al., 1995). Sabbaghan and Hossaini (2012) also contributed to this area by synthesizing N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of 2-amino-N-(2,6-dimethylphenyl)benzamide has been examined in various studies. Gowda et al. (2008) described the compound as crystallizing with two molecules in the asymmetric unit, with the H—N—C=O units in a trans conformation and the rings being almost orthogonal to each other (Gowda et al., 2008).

Chemical Reactions and Properties

The compound has been studied extensively for its anticonvulsant activity. Robertson et al. (1987) found that 2-amino-N-(2,6-dimethylphenyl)benzamide is an effective anticonvulsant in several animal models, with rapid metabolism by N-acetylation (Robertson et al., 1987). Potts et al. (1989) also investigated its metabolism, disposition, and pharmacokinetics in rats, noting its high absorption rate and major route of metabolism (Potts et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility and stability, have been explored in various contexts. Dockens et al. (1987) developed a method for the liquid chromatographic determination of serum and urine concentrations of the compound, which is useful for pharmacokinetic studies (Dockens et al., 1987).

Chemical Properties Analysis

Its chemical properties, especially related to its anticonvulsant activity, have been a primary focus. Clark CR (1988) compared its anticonvulsant and toxic properties with other prototype antiepileptic drugs, highlighting its potency in the maximal electroshock seizure model (Clark CR, 1988).

Aplicaciones Científicas De Investigación

Antioxidant and Antibacterial Activities

- Scientific Field : Biochemistry

- Application Summary : Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .

- Methods of Application : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Anti-cancer Drug

- Scientific Field : Oncology

- Application Summary : 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide, a compound similar to “2-amino-N-(2,6-dimethylphenyl)benzamide”, has been extensively studied for its potential as an anti-cancer drug.

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source.

- Results : It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis.

Thyroid Drug

- Scientific Field : Endocrinology

- Application Summary : 2-((2,6-dimethylphenyl)amino)benzoic acid, a compound similar to “2-amino-N-(2,6-dimethylphenyl)benzamide”, has been used as a thyroid drug .

- Methods of Application : The compound was obtained through solution growth and thermal treatment of crystals .

- Results : The specific results or outcomes obtained were not detailed in the source .

Bcr-Abl and Histone Deacetylase Dual Inhibitors

- Scientific Field : Oncology

- Application Summary : Compounds similar to “2-amino-N-(2,6-dimethylphenyl)benzamide” have been designed and synthesized as novel Bcr-Abl and histone deacetylase (HDAC) dual inhibitors .

- Methods of Application : The designed compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 .

- Results : The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

Metabolism of the Prodrug DEGA

- Scientific Field : Pharmacology

- Application Summary : A compound similar to “2-amino-N-(2,6-dimethylphenyl)benzamide”, known as DEGA (N-(2,6-dimethylphenyl)-4-[[diethylamino)acetyl]amino]benzamide), is metabolized by consecutive N-deethylations to form MEGA and GA .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Bcr-Abl and Histone Deacetylase Dual Inhibitors

- Scientific Field : Oncology

- Application Summary : Compounds similar to “2-amino-N-(2,6-dimethylphenyl)benzamide” have been designed and synthesized as novel Bcr-Abl and histone deacetylase (HDAC) dual inhibitors .

- Methods of Application : The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .

- Results : The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

Propiedades

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNCJZHSKGUZKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357223 |

Source

|

| Record name | 2-amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,6-dimethylphenyl)benzamide | |

CAS RN |

13922-38-8 |

Source

|

| Record name | 2-amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)

![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)

![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)